molecular formula C6H8BrN3 B6330396 5-Bromo-N,6-dimethylpyrimidin-4-amine CAS No. 1315326-21-6

5-Bromo-N,6-dimethylpyrimidin-4-amine

Cat. No.: B6330396
CAS No.: 1315326-21-6
M. Wt: 202.05 g/mol
InChI Key: DMVIAHIYTRVWDM-UHFFFAOYSA-N
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Description

5-Bromo-N,6-dimethylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,6-dimethylpyrimidin-4-amine typically involves multi-step reactions. One common method includes the following steps :

    Bromination: N-Bromosuccinimide is used as the brominating agent in acetonitrile at 20°C under an inert atmosphere for 1 hour.

    Phosphorylation: Trichlorophosphate is used in the reaction mixture, which is then refluxed for 3 hours at 20°C under an inert atmosphere.

    Cyclization: The final step involves the use of tetrahydrofuran as the solvent, and the reaction is carried out for 3 hours at 20°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    N-Bromosuccinimide: Used for bromination.

    Trichlorophosphate: Used for phosphorylation.

    Tetrahydrofuran: Used as a solvent in cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-N,6-dimethylpyrimidin-4-amine has several applications in scientific research :

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It is used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The bromine atom and the dimethyl groups play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-dimethylpyrimidine
  • 5-Bromo-4,6-dimethylpyrimidine

Uniqueness

5-Bromo-N,6-dimethylpyrimidin-4-amine is unique due to the presence of both bromine and dimethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-N,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4-5(7)6(8-2)10-3-9-4/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVIAHIYTRVWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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